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Compound of Interest

Compound Name: 7-Deazainosine

CAS No.: 2862-16-0

Cat. No.: B1664705 Get Quote

Abstract & Mechanistic Grounding
7-Deazainosine (Pyrrolo[2,3-d]pyrimidine-2(3H)-one riboside) is a nucleoside analogue

structurally related to Inosine.[1] Unlike natural purines, it lacks the nitrogen atom at the N7

position, which is replaced by a carbon (C7).[1] This modification eliminates the potential for

Hoogsteen hydrogen bonding and alters the electronic properties of the base without

significantly changing its steric bulk.[1]

In cell culture systems, 7-Deazainosine is primarily utilized for two distinct experimental

purposes:

Probing RNA Editing and Structure: As a substrate analogue to investigate Adenosine

Deaminases Acting on RNA (ADARs). Since ADARs target the C6 amino group of Adenosine

(converting it to Inosine), 7-Deazainosine serves as a product analogue or a tool to study

the necessity of N7-coordination for enzyme binding.[1]

Metabolic Precursor Studies (The "Tubercidin Pathway"): In mammalian cells, 7-
Deazainosine can act as a prodrug.[1] It is intracellularly converted via the purine salvage

pathway into 7-Deazaadenosine (Tubercidin) nucleotides.[1] Tubercidin is a potent antibiotic

and cytotoxic agent that inhibits RNA synthesis and protein synthesis. Therefore, 7-
Deazainosine toxicity is often a readout of a cell's capacity to re-aminate inosine analogues.

[1]
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Mechanistic Pathway Diagram[1]
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Caption: Metabolic trajectory of 7-Deazainosine. Note the critical re-amination step converting

it to the toxic Tubercidin analogue.[1]

Material Preparation & Handling[1][2][3][4]
Safety Warning: While 7-Deazainosine itself is less toxic than Tubercidin, it is metabolically

converted into a highly cytotoxic nucleotide.[1] Handle with full cytotoxic precautions (gloves,

biosafety cabinet).[1]

Solubility Data
7-Deazainosine is sparingly soluble in water and requires organic co-solvents for high-

concentration stocks.[1]

Solvent Max Solubility Stability Storage

DMSO ~50 mM (13.3 mg/mL) High -20°C (6 months)

Water/PBS
< 2 mM (Heat

required)

Low (prone to

precipitation)
Fresh prep only

Ethanol Poor N/A N/A

Reconstitution Protocol (10 mM Stock)
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Weigh 2.67 mg of 7-Deazainosine powder (MW: 267.24 g/mol ).[1]

Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]

Vortex vigorously for 30 seconds. If undissolved particles remain, warm to 37°C for 5

minutes.

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Store at -20°C.

Experimental Protocols
Protocol A: Cytotoxicity & Metabolic Conversion Assay
Objective: Determine the sensitivity of a cell line to 7-Deazainosine, which indirectly measures

the activity of the purine salvage pathway (specifically Adenylosuccinate Synthase) in that cell

type.

Materials:

Target cells (e.g., HeLa, HCT116).[1]

7-Deazainosine (10 mM DMSO stock).[1]

Positive Control: Tubercidin (if available) or Puromycin.[1]

CellTiter-Glo® or MTT Reagent.[1]

Workflow:

Seeding: Plate cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media. Incubate

24h for attachment.

Dose Preparation: Prepare a serial dilution of 7-Deazainosine in culture media.

Note: Keep final DMSO concentration < 0.5%.
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Range: 0.1 µM to 100 µM (7-Deazainosine is typically 10-20x less potent than

Tubercidin).[1]

Treatment: Remove old media and add 100 µL of drug-containing media.

Include Vehicle Control (DMSO only).

Include Blank (Media only).

Incubation: Incubate for 72 hours (Standard cytotoxicity window).

Readout: Add viability reagent (e.g., 100 µL CellTiter-Glo), shake for 2 min, incubate 10 min,

and read luminescence.

Analysis: Plot Dose-Response curve. Calculate EC50.[1][2]

Interpretation: A low EC50 (< 1 µM) indicates efficient intracellular conversion to the toxic

7-deaza-ATP.[1] High EC50 (> 50 µM) suggests the cell line lacks the specific salvage

enzymes or transporters.[1]

Protocol B: RNA Editing Interference (ADAR Inhibition)
Objective: Use 7-Deazainosine to probe ADAR activity.[1] Since ADAR requires the N7

nitrogen for certain contacts, 7-Deazainosine incorporated into RNA (or added as a free

nucleoside) can act as a competitive inhibitor or a non-reactive substrate mimic.[1]

Workflow:

Transfection/Infection: Introduce the RNA substrate of interest (e.g., a reporter plasmid

dependent on A-to-I editing) into cells (e.g., HEK293T).[1]

Treatment: Treat cells with 10–50 µM 7-Deazainosine immediately post-transfection.[1]

Critical Step: To distinguish between incorporation effects and free nucleoside inhibition,

you may need to pre-treat cells for 24h to allow pool equilibration.[1]

Harvest: Collect total RNA after 24–48 hours.
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Analysis:

RT-PCR/Sequencing: Amplify the target region.[1]

Sanger Sequencing: Quantify A-to-G peaks (Inosine is read as Guanosine).

Comparison: Compare the % Editing in Treated vs. Untreated samples.[1]

Expectation: If 7-Deazainosine is incorporated into the RNA substrate, it cannot be

deaminated (it lacks the exocyclic amine target in the correct context or alters local

structure), potentially reducing editing efficiency at specific sites.[1]

Data Interpretation & Troubleshooting
Troubleshooting Table

Observation Possible Cause Solution

Precipitation in Media
Stock concentration too high or

media too cold.[1]

Dilute stock in pre-warmed

(37°C) media. Do not exceed

100 µM in aqueous media.

No Toxicity Observed

Cell line cannot convert

Inosine to Adenosine

analogues.[1]

Verify expression of

Adenylosuccinate Synthase

(ADSS). Use Tubercidin as a

positive control.

High Background Toxicity
DMSO concentration > 0.5%.

[1]

Normalize DMSO across all

wells. Ensure stock is highly

concentrated (10-50 mM) to

minimize volume added.[1]

Inconsistent RNA Editing Variable incorporation rates.

Perform HPLC analysis of

cellular nucleotide pools to

verify 7-deaza-GTP/ATP

levels.

Structural Comparison (Graphviz)[1]
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Caption: Structural distinction focusing on the N7 position critical for protein-RNA interaction.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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